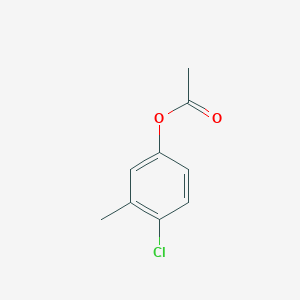

4-Chloro-3-methylphenyl acetate

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methylphenyl acetate typically involves the esterification of 4-chloro-3-methylphenol with acetic anhydride. The reaction is catalyzed by a Lewis acid such as sulfuric acid. The general reaction scheme is as follows:

Protonation of the Phenol Group: Acetic anhydride acts as a source of the acetyl cation (CH3CO+), which reacts with the lone pair of electrons on the phenol group.

Formation of the Ester: The acetyl cation then reacts with the phenol group to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

化学反応の分析

Types of Reactions

4-Chloro-3-methylphenyl acetate can undergo various chemical reactions, including:

Substitution: It can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) with a metal catalyst.

Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of oxidized derivatives of the original compound.

Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.

科学的研究の応用

Pharmaceutical Applications

Antimicrobial Agent

4-Chloro-3-methylphenyl acetate exhibits significant antimicrobial properties. It is effective against both gram-positive and gram-negative bacteria as well as fungi, making it suitable for use in medicinal formulations. The compound is commonly employed as a preservative in topical medications and veterinary products due to its ability to inhibit microbial growth at concentrations typically ranging from 0.1% to 0.5% .

Case Study: Veterinary Medicine

In veterinary medicine, p-chlorocresol is used in formulations for topical and parenteral applications. A study found that when used in veterinary products, it effectively reduced microbial contamination, thereby enhancing the safety and efficacy of the treatments .

Cosmetic Industry

Preservative in Cosmetics

The compound serves as a preservative in cosmetic formulations due to its bacteriostatic properties. It helps maintain product integrity by preventing microbial spoilage. A study indicated that p-chlorocresol has a dermal absorption rate of up to 75%, which increases when applied to broken skin, underscoring its effectiveness in topical applications .

| Cosmetic Application | Concentration (%) | Effectiveness |

|---|---|---|

| Creams | 0.2 - 0.5 | Antimicrobial |

| Lotions | 0.1 - 0.3 | Preservative |

Industrial Applications

Synthesis of Organic Compounds

this compound is utilized as a building block in organic synthesis. It can be transformed into various derivatives through reactions such as nucleophilic substitution and acylation . This versatility makes it valuable for producing specialty chemicals and intermediates.

Case Study: Kinetic Studies

Research conducted on the kinetic behaviors of mono- and di-4-chloro-3-methylphenyl phosphate esters demonstrated the compound's utility in synthesizing phosphoric acid esters, which are crucial for agricultural chemicals and flame retardants .

Environmental Applications

Biodegradation Studies

Recent studies have investigated the biodegradation of chlorinated phenols, including p-chlorocresol derivatives, highlighting their potential environmental impact and the need for efficient degradation methods. Biological dehalogenation processes using specific microorganisms have shown promise in breaking down these compounds, which could mitigate their environmental footprint .

作用機序

The mechanism of action of 4-Chloro-3-methylphenyl acetate involves its interaction with specific molecular targets. The compound can act as an acetylating agent, transferring its acetyl group to other molecules. This can affect various biochemical pathways, particularly those involving enzymes that are sensitive to acetylation.

類似化合物との比較

Similar Compounds

4-Chloro-3-methylphenol: The parent compound, which lacks the acetate group.

Chloroxylenol (4-chloro-3,5-dimethylphenol): Another chlorinated phenol with similar antimicrobial properties.

生物活性

4-Chloro-3-methylphenyl acetate, an organic compound with the molecular formula C₉H₉ClO₂, is a derivative of 4-chloro-3-methylphenol. This compound has garnered interest due to its diverse biological activities, particularly its antimicrobial properties, which are essential in various medical and industrial applications.

Chemical Structure and Properties

The structure of this compound features an acetate group attached to a chlorinated aromatic ring. This structural configuration significantly influences its reactivity and biological interactions. The presence of the chlorine atom enhances the compound's lipophilicity, allowing it to penetrate biological membranes more effectively.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | 182.62 g/mol |

| Melting Point | 45-47 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

The primary biological activity of this compound is its antimicrobial efficacy. Research indicates that this compound exhibits significant activity against a range of bacteria and fungi. Its mechanism of action involves disrupting microbial cell membranes, leading to cytoplasmic leakage and cell death.

- Mechanism of Action : The compound interacts with the lipid bilayer of microbial cells, causing destabilization and subsequent loss of membrane integrity. This action is crucial for its application as a disinfectant and antiseptic in medical formulations.

Case Studies

- Topical Applications : A study demonstrated the effectiveness of this compound in topical antiseptic formulations. It was found to reduce bacterial load significantly in infected wounds, showcasing its potential for clinical applications in wound care .

- Environmental Impact : Investigations into the biodegradation pathways of this compound revealed that it can be metabolized by certain microorganisms, suggesting its potential for use in bioremediation processes .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Chloro-3-methylphenol | Parent compound | Antimicrobial |

| 4-Bromo-3-methylphenyl acetate | Bromine substitution alters reactivity | Lower antimicrobial efficacy |

| 4-Chloro-2-methylphenyl acetate | Different substitution pattern | Reduced potency compared to this compound |

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of aryl acetamide derivatives, including this compound. Findings suggest that electron-withdrawing groups enhance antimicrobial potency . Furthermore, SAR studies indicate that modifications to the aromatic ring can lead to significant changes in biological activity, which is crucial for drug design and development.

特性

IUPAC Name |

(4-chloro-3-methylphenyl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6-5-8(12-7(2)11)3-4-9(6)10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKDOFSIQKPJLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(=O)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。